Cas no 129660-01-1 (4,6-Dichloro-2H-pyran-2-one)

4,6-Dichloro-2H-pyran-2-one is a chlorinated heterocyclic compound with applications in organic synthesis and pharmaceutical intermediates. Its reactive dichloro-substituted pyranone structure makes it a versatile building block for constructing complex molecules, particularly in medicinal chemistry. The compound exhibits high electrophilicity, enabling efficient nucleophilic substitution reactions, and serves as a precursor for synthesizing biologically active derivatives. Its stability under controlled conditions ensures reliable handling in laboratory settings. Researchers value 4,6-Dichloro-2H-pyran-2-one for its role in developing agrochemicals, dyes, and other specialty chemicals, where precise functionalization is critical. Proper storage in a cool, dry environment is recommended to maintain its reactivity and shelf life.
4,6-Dichloro-2H-pyran-2-one structure
4,6-Dichloro-2H-pyran-2-one structure
Product name:4,6-Dichloro-2H-pyran-2-one
CAS No:129660-01-1
MF:C5H2Cl2O2
MW:164.97417974472
MDL:MFCD30091469
CID:5178295
PubChem ID:11586349

4,6-Dichloro-2H-pyran-2-one Chemical and Physical Properties

Names and Identifiers

    • 4,6-Dichloro-2H-pyran-2-one
    • 4,6-dichloropyran-2-one
    • Z1258763548
    • 2H-Pyran-2-one, 4,6-dichloro-
    • MDL: MFCD30091469
    • Inchi: 1S/C5H2Cl2O2/c6-3-1-4(7)9-5(8)2-3/h1-2H
    • InChI Key: QTKKSRUSMPCUSM-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=O)OC(=C1)Cl

Computed Properties

  • Exact Mass: 163.9431847g/mol
  • Monoisotopic Mass: 163.9431847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26.3

4,6-Dichloro-2H-pyran-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-85746-0.1g
4,6-dichloro-2H-pyran-2-one
129660-01-1 95.0%
0.1g
$366.0 2025-02-21
Enamine
EN300-85746-0.25g
4,6-dichloro-2H-pyran-2-one
129660-01-1 95.0%
0.25g
$524.0 2025-02-21
Enamine
EN300-85746-10.0g
4,6-dichloro-2H-pyran-2-one
129660-01-1 95.0%
10.0g
$4545.0 2025-02-21
Enamine
EN300-85746-5g
4,6-dichloro-2H-pyran-2-one
129660-01-1 95%
5g
$3065.0 2023-09-02
Aaron
AR028YTA-1g
4,6-dichloro-2H-pyran-2-one
129660-01-1 95%
1g
$1479.00 2025-02-17
Aaron
AR028YTA-10g
4,6-dichloro-2H-pyran-2-one
129660-01-1 95%
10g
$6275.00 2023-12-16
Aaron
AR028YTA-50mg
4,6-dichloro-2H-pyran-2-one
129660-01-1 95%
50mg
$362.00 2025-02-17
Aaron
AR028YTA-100mg
4,6-dichloro-2H-pyran-2-one
129660-01-1 95%
100mg
$529.00 2025-02-17
Enamine
EN300-85746-10g
4,6-dichloro-2H-pyran-2-one
129660-01-1 95%
10g
$4545.0 2023-09-02
Enamine
EN300-85746-0.05g
4,6-dichloro-2H-pyran-2-one
129660-01-1 95.0%
0.05g
$245.0 2025-02-21

Additional information on 4,6-Dichloro-2H-pyran-2-one

Professional Introduction to 4,6-Dichloro-2H-pyran-2-one (CAS No. 129660-01-1)

4,6-Dichloro-2H-pyran-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 129660-01-1, is a significant heterocyclic compound that has garnered considerable attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the pyranone class, characterized by a six-membered oxygen-containing ring fused with a pyran ring. The presence of two chlorine substituents at the 4th and 6th positions enhances its reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

The structural features of 4,6-Dichloro-2H-pyran-2-one contribute to its versatility in chemical transformations. The pyranone core is a privileged scaffold in medicinal chemistry, frequently employed in the development of drugs due to its ability to mimic natural products and facilitate the construction of complex molecular architectures. The chlorine atoms serve as excellent leaving groups, enabling nucleophilic substitution reactions that are pivotal in constructing more intricate structures. This property has been exploited in numerous synthetic pathways, particularly in the preparation of heterocyclic derivatives with potential pharmacological applications.

In recent years, research has highlighted the role of 4,6-Dichloro-2H-pyran-2-one as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Its reactivity allows for facile functionalization, making it a cornerstone in the development of novel compounds. For instance, studies have demonstrated its utility in generating pyridine derivatives, which are known for their broad spectrum of biological activities. The ability to introduce diverse substituents into the core structure has opened up new avenues for drug discovery, particularly in targeting diseases such as cancer and infectious disorders.

One of the most compelling aspects of 4,6-Dichloro-2H-pyran-2-one is its role in facilitating cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions enable the formation of carbon-carbon bonds under mild conditions, often using palladium or copper catalysts. The chlorine atoms on the pyranone ring can be displaced by various nucleophiles, including organometallic reagents and aryl halides, leading to the formation of substituted pyrans and related heterocycles. Such transformations have been instrumental in constructing complex molecular frameworks that mimic natural products and exhibit potent biological activity.

The pharmaceutical industry has been particularly interested in 4,6-Dichloro-2H-pyran-2-one due to its potential as a precursor for bioactive molecules. For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The chlorine substituents allow for further derivatization via Suzuki-Miyaura coupling or Heck reactions, enabling the introduction of aryl or vinyl groups that are commonly found in pharmacologically active compounds. This flexibility has made it a valuable building block in medicinal chemistry.

Moreover, 4,6-Dichloro-2H-pyran-2-one has found applications in materials science, particularly in the synthesis of polymers and organic electronics. Its ability to undergo polymerization reactions under controlled conditions has led to the development of novel polymeric materials with unique properties. These materials have potential applications in optoelectronics and nanotechnology, where precise control over molecular architecture is crucial.

The synthesis of 4,6-Dichloro-2H-pyran-2-one itself is an area of active research. Several methods have been reported for its preparation, including cyclization reactions from dihydroxy ketones and chlorination processes from parent pyranones. Advances in synthetic methodologies have improved yields and reduced reaction times, making it more accessible for industrial applications. Catalytic processes have also been explored to enhance selectivity and minimize byproduct formation.

In conclusion,4,6-Dichloro-2H-pyran-2-one (CAS No. 129660-01-1) is a versatile and highly reactive compound with broad applications across multiple disciplines. Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug discovery efforts aimed at addressing various diseases. As research continues to uncover new methodologies for its preparation and functionalization,4,6-Dichloro-2H-pyran-2-one will undoubtedly remain a cornerstone compound in synthetic chemistry.

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